1-(6-methoxypyridazin-3-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-(6-Methoxypyridazin-3-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group, a methoxypyridazine moiety, and a methylsulfanylphenyl group, making it a molecule of interest for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-methoxypyridazin-3-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the piperidine derivative reacts with a suitable carboxylic acid derivative.
Attachment of the Methoxypyridazine Moiety: This step involves the coupling of the methoxypyridazine group to the piperidine ring, often using a palladium-catalyzed cross-coupling reaction.
Incorporation of the Methylsulfanylphenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methoxypyridazin-3-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxypyridazine moiety can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, palladium on carbon with hydrogen gas.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyridazines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(6-methoxypyridazin-3-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways and targets would depend on the specific biological context and the structure-activity relationship studies conducted.
Comparison with Similar Compounds
Similar Compounds
1-(6-Methylpyridazin-3-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide: Similar structure but with a methyl group instead of a methoxy group.
1-(6-Methoxypyridazin-3-yl)-N-[3-(methylsulfonyl)phenyl]piperidine-4-carboxamide: Similar structure but with a sulfonyl group instead of a sulfanyl group.
Uniqueness
1-(6-Methoxypyridazin-3-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide is unique due to the presence of both the methoxypyridazine and methylsulfanylphenyl groups, which can confer distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C18H22N4O2S |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
1-(6-methoxypyridazin-3-yl)-N-(3-methylsulfanylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H22N4O2S/c1-24-17-7-6-16(20-21-17)22-10-8-13(9-11-22)18(23)19-14-4-3-5-15(12-14)25-2/h3-7,12-13H,8-11H2,1-2H3,(H,19,23) |
InChI Key |
DQTKZMIHLWPORG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)SC |
Origin of Product |
United States |
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